N-(3-iodophenyl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC10226858
Molecular Formula: C10H8INO2S2
Molecular Weight: 365.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8INO2S2 |
|---|---|
| Molecular Weight | 365.2 g/mol |
| IUPAC Name | N-(3-iodophenyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C10H8INO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
| Standard InChI Key | VGMGLSUAYKUFHQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=CS2 |
| Canonical SMILES | C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=CS2 |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Stereochemistry
N-(3-Iodophenyl)thiophene-2-sulfonamide consists of a thiophene-2-sulfonamide backbone substituted with a 3-iodophenyl group at the nitrogen atom. The iodine atom at the meta position of the phenyl ring introduces significant steric and electronic effects, which may influence reactivity and binding interactions . The compound’s IUPAC name, N-(3-iodophenyl)thiophene-2-sulfonamide, reflects this substitution pattern.
Key structural identifiers include:
The planar thiophene ring and sulfonamide group create a rigid framework, while the iodine atom enhances molecular polarizability, potentially improving binding affinity to biological targets.
Physicochemical Characteristics
The compound’s molecular weight (365.2 g/mol) and halogenated structure suggest moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane, though experimental solubility data are unavailable. Melting points for analogous sulfonamides, such as N-(2-iodophenyl)thiophene-2-sulfonamide derivatives, range from 138°C to 172°C , suggesting that N-(3-iodophenyl)thiophene-2-sulfonamide likely exhibits a similar thermal profile.
Table 1: Physicochemical Properties of N-(3-Iodophenyl)thiophene-2-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈INO₂S₂ |
| Molecular Weight | 365.2 g/mol |
| IUPAC Name | N-(3-iodophenyl)thiophene-2-sulfonamide |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 4 (sulfonyl O, thiophene S) |
Synthesis and Optimization
Reaction Pathway and Conditions
The synthesis of N-(3-iodophenyl)thiophene-2-sulfonamide typically involves the nucleophilic substitution of thiophene-2-sulfonyl chloride with 3-iodoaniline. This reaction proceeds under anhydrous conditions, often employing a base such as triethylamine to neutralize HCl byproducts:
The reaction mixture is stirred at room temperature for 12–24 hours, followed by purification via column chromatography or recrystallization. Yields for similar sulfonamide syntheses range from 42% to 60%, depending on substituents and reaction optimization .
Challenges in Purification
The presence of the iodine atom complicates purification due to its high molecular weight and potential for side reactions. Techniques such as gradient elution chromatography (e.g., 10–30% ethyl acetate in hexane) are employed to isolate the product . Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for N-(3-iodophenyl)thiophene-2-sulfonamide are unavailable, analogs such as N-(2-iodophenyl)thiophene-2-sulfonamide derivatives exhibit characteristic signals :
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¹H NMR: Aromatic protons resonate at δ 7.0–8.1 ppm, with coupling constants (J) of 7.6–8.4 Hz for ortho-coupled protons. The sulfonamide NH proton appears as a broad singlet near δ 5.9 ppm .
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¹³C NMR: The iodine-bearing carbon resonates at δ 90–100 ppm due to the heavy atom effect. Sulfonyl carbons appear near δ 135–142 ppm .
Infrared (IR) Spectroscopy
The sulfonamide group exhibits strong absorption bands at 1356 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch) . The thiophene ring shows C–S stretching vibrations near 670 cm⁻¹.
Table 2: Key IR Bands for Sulfonamide Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| S=O | 1356–1365 | Asymmetric stretching |
| S=O | 1158–1176 | Symmetric stretching |
| C–S (thiophene) | 670–690 | Stretching vibration |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the thiophene ring and iodine substituent could optimize bioactivity. For example, replacing iodine with fluorine may reduce molecular weight while maintaining electronegativity .
Pharmacokinetic Profiling
In vitro assays should assess metabolic stability in liver microsomes and plasma protein binding. The compound’s LogP (estimated 3.2) suggests moderate blood-brain barrier permeability, warranting neurotoxicity studies.
Computational Modeling
Density functional theory (DFT) calculations could predict electron density distributions, guiding the design of derivatives with enhanced target affinity. Molecular dynamics simulations may elucidate binding modes to DHPS or tubulin .
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